molecular formula C15H22N2O5 B2472739 4-((2,4-Dimethoxyphenyl)amino)-4-oxo-2-(propylamino)butanoic acid CAS No. 1047992-59-5

4-((2,4-Dimethoxyphenyl)amino)-4-oxo-2-(propylamino)butanoic acid

Cat. No.: B2472739
CAS No.: 1047992-59-5
M. Wt: 310.35
InChI Key: JVRBXTLKIYKQTM-UHFFFAOYSA-N
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Description

4-((2,4-Dimethoxyphenyl)amino)-4-oxo-2-(propylamino)butanoic acid is an organic compound characterized by its unique structure, which includes both dimethoxyphenyl and propylamino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2,4-Dimethoxyphenyl)amino)-4-oxo-2-(propylamino)butanoic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2,4-dimethoxyaniline with a suitable acylating agent to form the corresponding amide. This intermediate is then subjected to further reactions, such as alkylation and oxidation, to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of specific catalysts, controlled temperatures, and pressure conditions to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

4-((2,4-Dimethoxyphenyl)amino)-4-oxo-2-(propylamino)butanoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

4-((2,4-Dimethoxyphenyl)amino)-4-oxo-2-(propylamino)butanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of various chemical products, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 4-((2,4-Dimethoxyphenyl)amino)-4-oxo-2-(propylamino)butanoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-((2,4-Dimethoxyphenyl)amino)-4-oxo-2-(propylamino)butanoic acid include:

  • 4-((2,4-Dimethoxyphenyl)amino)-4-oxo-2-(methylamino)butanoic acid
  • 4-((2,4-Dimethoxyphenyl)amino)-4-oxo-2-(ethylamino)butanoic acid

Uniqueness

What sets this compound apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-(2,4-dimethoxyanilino)-4-oxo-2-(propylamino)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O5/c1-4-7-16-12(15(19)20)9-14(18)17-11-6-5-10(21-2)8-13(11)22-3/h5-6,8,12,16H,4,7,9H2,1-3H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVRBXTLKIYKQTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(CC(=O)NC1=C(C=C(C=C1)OC)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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